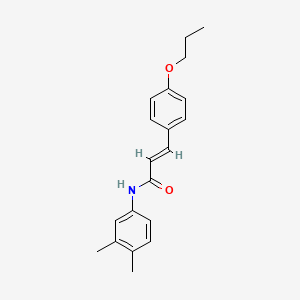

(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide

CAS No.: 433707-88-1

Cat. No.: VC4228836

Molecular Formula: C20H23NO2

Molecular Weight: 309.409

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433707-88-1 |

|---|---|

| Molecular Formula | C20H23NO2 |

| Molecular Weight | 309.409 |

| IUPAC Name | (E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C20H23NO2/c1-4-13-23-19-10-6-17(7-11-19)8-12-20(22)21-18-9-5-15(2)16(3)14-18/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-8+ |

| Standard InChI Key | ZVBXNGYJTSSHML-XYOKQWHBSA-N |

| SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central enamide group (prop-2-enamide) flanked by two aromatic substituents: a 3,4-dimethylphenyl group attached to the amide nitrogen and a 4-propoxyphenyl group at the terminal end of the propenamide chain . The (2E) configuration denotes the trans arrangement of the double bond between carbons 2 and 3, which influences molecular geometry and intermolecular interactions.

Functional Group Analysis

-

Enamide Core: The α,β-unsaturated amide group contributes to resonance stabilization, enhancing thermal stability and reactivity toward nucleophiles.

-

3,4-Dimethylphenyl Substituent: The electron-donating methyl groups at the 3- and 4-positions of the benzene ring modulate electronic effects, potentially altering binding affinity in biological systems.

-

4-Propoxyphenyl Group: The propoxy chain (-OCH₂CH₂CH₃) introduces hydrophobicity and steric bulk, which may impact solubility and membrane permeability.

Physicochemical Data

Table 1 summarizes key properties derived from commercial catalogs :

| Property | Value |

|---|---|

| CAS No. | 433707-88-1 |

| Molecular Formula | C₂₀H₂₃NO₂ |

| Molecular Weight | 309.409 g/mol |

| SMILES | O=C(NC1=CC=C(C)C(C)=C1)/C=C/C2=CC=C(OCCC)C=C2 |

| Purity | Not specified |

| Storage Conditions | Room temperature (assumed) |

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves a multi-step sequence:

-

Formation of 4-Propoxyphenylpropenoic Acid:

-

Friedel-Crafts acylation of phenol with propionic acid derivatives, followed by alkoxylation with propyl bromide.

-

-

Amide Coupling:

-

Reaction of the propenoic acid intermediate with 3,4-dimethylaniline using coupling agents like EDCl/HOBt.

-

-

Stereoselective Control:

-

Maintenance of the (2E) configuration via base-catalyzed elimination or photochemical isomerization.

-

Optimization Challenges

-

Yield Limitations: Steric hindrance from the 3,4-dimethyl group reduces coupling efficiency, necessitating excess reagents or elevated temperatures.

-

Byproduct Formation: Cis (2Z) isomers may form during synthesis, requiring chromatographic separation.

Industrial Manufacturing Considerations

Scalable production methods prioritize cost-effectiveness and purity:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for the acylation and coupling steps.

-

Catalytic Systems: Heterogeneous catalysts (e.g., immobilized lipases) may improve amide bond formation efficiency.

Mechanistic Hypotheses and Target Engagement

Putative Mechanism of Action

If COX-2 inhibition is confirmed, the compound may block arachidonic acid conversion to prostaglandins, reducing inflammation. Alternatively, receptor antagonism could alter neurotransmitter signaling.

Structure-Activity Relationship (SAR) Insights

-

3,4-Dimethylphenyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

-

Propoxy Chain: Extends half-life by resisting metabolic oxidation compared to shorter alkoxy groups.

Comparative Analysis with Structural Analogs

Table 2 contrasts key features with related compounds:

| Compound | Substituents | Reported Activity |

|---|---|---|

| VC4228836 | 3,4-Dimethylphenyl, propoxy | Putative kinase/COX-2 inhibition |

| BLD-433707 | 4-Methoxyphenyl, methyl | Serotonin receptor modulation |

| Patent US20060142265A1 | Varied aryl groups | Broad bioactive agent claims |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume